2-Ethyl-2-hexenal
Overview
Description
2-Ethyl-2-hexenal is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a characteristic odor and is used in various industrial applications. This compound is known for its role in the synthesis of other chemicals and its use as an intermediate in organic reactions.
Mechanism of Action
Target of Action
This compound is a monounsaturated fatty aldehyde , which suggests it may interact with various biological targets, including enzymes and receptors involved in lipid metabolism and signaling.
Mode of Action
It is known that this compound can be converted from n-butyraldehyde by an aldol condensation reaction This suggests that it may interact with its targets through a similar mechanism, potentially acting as a substrate or inhibitor for certain enzymes
Biochemical Pathways
2-Ethyl-2-hexenal is involved in several biochemical pathways. It can be synthesized from ethanol, butanol, butyraldehyde, and syngas . It has been used as a reactant in the Horner-Wadsworth-Emmons reaction to synthesize cis-α,β-unsaturated amides . Additionally, it can be used to synthesize 2-ethylhexanoic acid using manganese (II) acetate as a catalyst .
Result of Action
As a monounsaturated fatty aldehyde , it may have roles in lipid signaling and metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be handled in a well-ventilated place to avoid formation of dust and aerosols . Contact with skin and eyes should be avoided, and suitable protective clothing should be worn . These precautions can help ensure the compound’s stability and efficacy during handling and use.
Biochemical Analysis
Biochemical Properties
It is known to be a plant and human metabolite, suggesting that it interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its role as a metabolite, it likely influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be a metabolite, suggesting that it interacts with various enzymes and cofactors
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2-hexenal can be synthesized through the self-condensation of n-butanal. This reaction is typically catalyzed by La-Al2O3 (lanthanum-modified alumina) under specific conditions. The optimal reaction conditions include a reaction temperature of 180°C, a reaction time of 8 hours, and a catalyst-to-n-butanal mass ratio of 0.15:1. Under these conditions, the conversion rate of n-butanal is approximately 90.6%, with a selectivity of 91.7% for this compound .
Industrial Production Methods
In industrial settings, this compound is produced through the aldol condensation of n-butanal, followed by hydrogenation. The process involves reacting propene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form n-butanal. The n-butanal then undergoes aldol condensation to form this compound, which is subsequently hydrogenated to produce 2-ethylhexanol .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-hexenal undergoes various chemical reactions, including:
Hydrogenation: This reaction converts this compound to 2-ethylhexanol using nickel-based catalysts.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of the carbon-carbon double bond.
Common Reagents and Conditions
Hydrogenation: Nickel-based catalysts are commonly used for the hydrogenation of this compound to 2-ethylhexanol.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Addition Reactions: Nucleophiles such as water, alcohols, and amines can add to the double bond under acidic or basic conditions.
Major Products
Hydrogenation: 2-Ethylhexanol
Oxidation: Corresponding carboxylic acids
Addition Reactions: Various addition products depending on the nucleophile used
Scientific Research Applications
2-Ethyl-2-hexenal has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of plasticizers, fragrances, and other industrial chemicals
Comparison with Similar Compounds
2-Ethyl-2-hexenal can be compared with other similar compounds such as:
2-Hexenal: Similar structure but lacks the ethyl group at the second position.
2-Ethylhexanal: The hydrogenated form of this compound.
2-Ethylhexanol: The fully hydrogenated product of this compound.
The uniqueness of this compound lies in its specific reactivity and applications in various industrial processes .
Properties
IUPAC Name |
(E)-2-ethylhex-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLMCYQHBRSDND-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(CC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C(\CC)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Record name | 2-ETHYL-3-PROPYLACROLEIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethyl-3-propylacrolein is a yellow liquid. Floats on water. (USCG, 1999), Yellow liquid with a powerful odor; [Hawley] | |
Record name | 2-ETHYL-3-PROPYLACROLEIN | |
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Record name | 2-Ethyl-2-hexen-1-al | |
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Boiling Point |
347 °F at 760 mmHg (NTP, 1992), 175 °C | |
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Flash Point |
155 °F (NTP, 1992), 155 °F OC | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER: 0.07 G/100 ML | |
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Density |
0.857 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8518 | |
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Vapor Density |
4.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (AIR=1) | |
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Vapor Pressure |
1 mmHg at 68 °F (NTP, 1992), 1.0 [mmHg], 1 MM HG AT 20 °C | |
Record name | 2-ETHYL-3-PROPYLACROLEIN | |
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Record name | 2-Ethyl-2-hexen-1-al | |
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Color/Form |
COLORLESS LIQUID, YELLOW LIQUID | |
CAS No. |
645-62-5, 64344-45-2 | |
Record name | 2-ETHYL-3-PROPYLACROLEIN | |
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Record name | 2-Ethyl-3-propylacrolein | |
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Record name | 2-Ethyl-2-hexenal | |
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Record name | 2-ethylhex-2-enal | |
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